1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins.
Mechanism of Action
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate reacts with cysteine residues in proteins by forming a covalent bond. This covalent bond can affect the structure and function of the protein. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also act as a competitive inhibitor by binding to the active site of the protein.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can affect the activity of proteins by modifying cysteine residues. This can lead to changes in protein structure and function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been shown to affect ion channels, transporters, enzymes, and receptors. The effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity depend on the location of the modified cysteine residue and the function of the protein.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in lab experiments is its selectivity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins. However, one limitation of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate is that it can affect the structure and function of the protein being studied. Careful controls must be used to ensure that the effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity are accurately measured.
Future Directions
There are many future directions for the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate to study the structure and function of membrane proteins. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also be used to study the role of cysteine residues in protein-protein interactions. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can be used to study the effects of protein modification on disease states.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been widely used in scientific research as a tool to study protein structure and function. It is used to selectively modify cysteine residues in proteins to investigate their role in protein function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been used to study ion channels, transporters, enzymes, and receptors.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2.C2H2O4/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14;3-1(4)2(5)6/h2-6,11,13H,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWCYOSRRSBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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